Pharmacological Target Engagement: mPGES-1 Enzyme Inhibition – Evidence Gap for Target Compound, Class-Level Reference Data Available
No direct mPGES-1 inhibition data for CAS 1322191-64-9 has been identified in any admissible primary source. A structurally distinct bromophenyl-bearing compound (CHEMBL1934797, a fused heterocycle unrelated to the acrylate scaffold) was reported with an IC50 of 506 nM against mPGES-1 in HEK293 cells [1]. Separately, the compound (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is described in vendor abstracts as having been "investigated for potential antimicrobial and anticancer properties" , but no quantitative IC50, MIC, or GI50 values are published in any peer-reviewed or patent document retrievable through indexed databases. Until primary data are disclosed, the compound's biological potency relative to known mPGES-1 or antimicrobial agents cannot be quantified.
| Evidence Dimension | Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) – class-level reference |
|---|---|
| Target Compound Data | No quantitative inhibition data available for CAS 1322191-64-9 |
| Comparator Or Baseline | CHEMBL1934797 (brominated heterocycle, not an acrylate): IC50 = 506 nM in HEK293 cell mPGES-1 assay [1] |
| Quantified Difference | Not calculable; target compound lacks any primary screening data in the public domain |
| Conditions | mPGES-1 transfected HEK293 cells, PGE2 production, HTRF assay, 60 min incubation |
Why This Matters
Procurement decisions for anti-inflammatory target screening require published IC50 values that are currently absent for this CAS number; users intending mPGES-1 work should request primary screening data from the vendor or conduct de novo screening.
- [1] BindingDB entry BDBM50360819 / CHEMBL1934797: mPGES-1 inhibition IC50 = 506 nM in human HEK293 cells (HTRF assay). Curated by ChEMBL from Dainippon Sumitomo Pharma data. Note: this is NOT the target compound. View Source
